molecular formula C16H19N5 B7587458 N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine

Cat. No. B7587458
M. Wt: 281.36 g/mol
InChI Key: MBAVHWHANZXVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPM belongs to a class of compounds called pyrazoles, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth and survival. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell metabolism and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of enzyme and protein activity, and neuroprotection. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine for lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and enzymes. However, its relatively complex synthesis method and limited availability may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several potential future directions for research on N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Investigation of its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans.
5. Development of novel derivatives of this compound with improved potency and selectivity for specific targets.

Synthesis Methods

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 1H-pyrazole-5-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with methylamine to yield this compound.

Scientific Research Applications

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been studied extensively for its potential therapeutic applications, particularly in the areas of cancer and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, this compound has been found to have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.

properties

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-12-16(11-17-10-14-8-9-18-19-14)13(2)21(20-12)15-6-4-3-5-7-15/h3-9,17H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAVHWHANZXVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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